A Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2): A Cornerstone Intermediate in Targeted Drug Discovery
A Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2): A Cornerstone Intermediate in Targeted Drug Discovery
This technical guide provides an in-depth exploration of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document moves beyond a standard data sheet to offer a narrative grounded in scientific expertise, providing not just protocols but the causality behind them. The core of this guide is built on the principles of technical accuracy, field-proven insights, and authoritative references to empower your research and development endeavors.
Introduction: The Strategic Importance of a Fluorinated Pyrimidine
4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2) is a trifunctionalized pyrimidine derivative of significant interest in modern medicinal chemistry.[1][2] Its strategic value lies in the unique arrangement of its functional groups: a nucleophilic amino group, a reactive chloro atom (a versatile leaving group), and an electron-withdrawing fluorine atom. This specific constellation of features makes it an exceptionally valuable precursor for the synthesis of complex, biologically active molecules, particularly in the realm of oncology.[2][3]
The incorporation of a fluorine atom into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] In the case of this pyrimidine, the 5-fluoro substitution plays a crucial role in modulating the electronic properties of the ring system, influencing the reactivity of the adjacent chloro and amino groups and ultimately impacting the biological activity of the final drug substance. This guide will delve into the synthesis, characterization, and critical applications of this compound, with a focus on its role in the development of targeted kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental for its effective use in synthesis, including handling, reaction setup, and purification.
Table 1: Physicochemical Properties of 4-Amino-2-chloro-5-fluoropyrimidine
| Property | Value | Reference(s) |
| CAS Number | 155-10-2 | [1][5][6][7] |
| Molecular Formula | C₄H₃ClFN₃ | [1][6][7] |
| Molecular Weight | 147.54 g/mol | [1][5][7] |
| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1][6][7] |
| Appearance | White to light yellow crystalline powder | [1][8] |
| Melting Point | 192-197 °C | [1][8] |
| Purity | Typically >98.0% | [1][9] |
| Storage | Freezer, under inert atmosphere | [1][9] |
Spectroscopic Validation: The structural integrity of 4-Amino-2-chloro-5-fluoropyrimidine must be rigorously confirmed. Below are typical spectral data used for its characterization.
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Expected Data | Rationale & Interpretation |
| ¹H NMR | A singlet for the pyrimidine ring proton (e.g., ~8.85 ppm in a similar compound) and a broad singlet for the -NH₂ protons. | The chemical shifts confirm the presence and electronic environment of the aromatic and amine protons.[2] |
| ¹³C NMR | Characteristic peaks for the four distinct carbon atoms of the substituted pyrimidine ring. | Provides a map of the carbon skeleton, with chemical shifts influenced by the attached F, Cl, and NH₂ groups. |
| ¹⁹F NMR | A single resonance characteristic of a fluorine atom attached to an aromatic ring. | Confirms the presence and specific chemical environment of the fluorine atom, a key feature of the molecule. The chemical shift is highly sensitive to the electronic structure.[10][11] |
| FT-IR (KBr) | N-H stretching (amino group) ~3450, 3360 cm⁻¹; C=N and C=C stretching (pyrimidine ring); C-F and C-Cl stretching bands. | Vibrational bands confirm the presence of key functional groups: the primary amine, the aromatic pyrimidine core, and the carbon-halogen bonds.[1] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (147.54). | Confirms the molecular weight. Fragmentation patterns, such as the loss of Cl or F, can further validate the structure.[1] |
Synthesis and Purification: A Validated Protocol
The most common and industrially scalable synthesis of 4-Amino-2-chloro-5-fluoropyrimidine begins with the readily available antimetabolite, 5-fluorouracil. The process is a robust, two-step transformation involving a high-temperature chlorination followed by a controlled amination.
Base-Catalyzed Synthesis from 5-Fluorouracil
This protocol is a self-validating system; successful completion of Step 1 is requisite for proceeding to Step 2, and the purity of the final product is directly dependent on the efficacy of each stage and the final purification.
Step 1: Dichlorination of 5-Fluorouracil
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Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the keto groups of the uracil ring into chloro substituents, forming the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine. A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) is used to facilitate the reaction.[1]
-
Protocol:
-
To a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen), add phosphorus oxychloride (POCl₃, 4.0 equivalents).
-
At room temperature, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).
-
Slowly add 5-fluorouracil (1.0 equivalent) portion-wise to the stirred mixture. An exothermic reaction may occur; control the temperature with a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 20 minutes.
-
Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature. Caution: This next step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Very slowly and carefully, quench the reaction mixture by pouring it into ice-cold water with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the 2,4-dichloro-5-fluoropyrimidine intermediate.
-
Step 2: Regioselective Amination
-
Rationale: The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic substitution than the chlorine at the 2-position. This regioselectivity is exploited by reacting the dichlorinated intermediate with an ammonia solution under controlled pH to selectively displace the C4-chloro group, yielding the desired product.
-
Protocol:
-
The aqueous solution containing the precipitated 2,4-dichloro-5-fluoropyrimidine intermediate is treated with an ammonia solution (e.g., aqueous NH₄OH).
-
Carefully adjust the pH of the solution to approximately 8 using a suitable base while monitoring with a pH meter.
-
Stir the resulting mixture vigorously for 15-30 minutes. The solid product, 4-Amino-2-chloro-5-fluoropyrimidine, will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts and other water-soluble impurities.
-
Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight. A typical yield is in the range of 70-85%.
-
Purification and Quality Control
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >98% purity. Purity should be confirmed by HPLC and the structure validated by the spectroscopic methods outlined in Table 2.
Caption: General synthesis workflow for 4-Amino-2-chloro-5-fluoropyrimidine.
Applications in Drug Development: The Kinase Inhibitor Gateway
4-Amino-2-chloro-5-fluoropyrimidine is a crucial building block for a class of targeted therapeutics known as kinase inhibitors.[3] Kinases are enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[3] This pyrimidine derivative serves as the core scaffold for synthesizing potent and selective inhibitors that can block these aberrant signaling pathways.
Case Study: Precursor to ALK Inhibitors like Alectinib
A prominent application is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Alectinib.[2] The EML4-ALK fusion oncogene drives a subset of non-small cell lung cancers (NSCLC).[6][9] Alectinib functions by competitively inhibiting the ATP-binding site of the ALK kinase domain, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK that promote tumor cell proliferation and survival.[9][12]
Caption: EML4-ALK signaling pathway and the inhibitory action of Alectinib.
Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling
To build the complex structures of kinase inhibitors, the reactive C2-chloro position of 4-Amino-2-chloro-5-fluoropyrimidine is frequently functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, forming a C-C bond between the pyrimidine core and an aryl or heteroaryl boronic acid.
Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid
-
Rationale: This reaction demonstrates the utility of the C2-chloro atom as a leaving group. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the new biaryl product. A base (e.g., K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[13][14]
-
Protocol:
-
To a flame-dried Schlenk flask, add 4-Amino-2-chloro-5-fluoropyrimidine (1.0 equiv), the desired arylboronic acid (e.g., Phenylboronic Acid, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and Water, via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-5-fluoro-2-phenylpyrimidine.
-
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- 13. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
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